Product packaging for 2-Aminopropane-1,3-dithiol(Cat. No.:CAS No. 26691-13-4)

2-Aminopropane-1,3-dithiol

Cat. No.: B13507485
CAS No.: 26691-13-4
M. Wt: 123.25 g/mol
InChI Key: DJQYYYCQOZMCRC-UHFFFAOYSA-N
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Description

Foundational Significance in Organic and Inorganic Synthesis

The foundational significance of 2-aminopropane-1,3-dithiol stems from the combined reactivity of its amine and dithiol functional groups, making it a versatile building block.

In organic synthesis, the dithiol moiety is particularly notable. Like its well-known analogue 1,3-propanedithiol, it can be used for the protection of carbonyl groups. organic-chemistry.org The reaction of this compound with aldehydes or ketones, typically catalyzed by a Lewis or Brønsted acid, would form a 5-amino-1,3-dithiane derivative. This transformation is crucial in multistep syntheses where a carbonyl group needs to be masked to prevent it from reacting with certain reagents. organic-chemistry.org The presence of the amino group on the dithiane ring offers a handle for further functionalization, a feature not available with simple 1,3-propanedithiol.

In the realm of inorganic synthesis, this compound is poised to act as a potent chelating ligand. With one nitrogen and two sulfur atoms, it can function as a tridentate N,S,S-donor ligand, capable of forming stable complexes with a wide range of metal ions. The coordination chemistry of ligands containing both thioether and amine or thiourea (B124793) functionalities is a rich field, demonstrating diverse structural and electronic properties. rsc.orgcardiff.ac.uk The combination of a hard nitrogen donor with soft sulfur donors allows this ligand to bind effectively to both hard and soft metal centers, suggesting potential applications in catalysis, sensor development, and the synthesis of novel coordination polymers.

Scope and Relevance in Contemporary Chemical Sciences

The unique structure of this compound opens avenues for its application in modern chemical research. The principles of molecular self-assembly could be applied, as the thiol groups can anchor the molecule to metal surfaces, such as gold or silver, while the amine group can be used to tune surface properties or link to other molecules.

Furthermore, the structural similarity to biologically active molecules highlights its potential relevance in medicinal chemistry. For instance, a series of 2-substituted 2-aminopropane-1,3-diols, the oxygen-containing analogues of this dithiol, were synthesized and evaluated for immunosuppressive activity. nih.gov This suggests that the corresponding dithiol compound could be a target for synthesis to explore its own biological profile. Derivatives of dithioles have also been investigated for their material science applications, including the creation of conductive materials, which points to another potential area of research for this compound. mdpi.com While specific research on the direct applications of this compound is not widespread, its potential as a precursor for more complex functional molecules and materials remains a promising area for future exploration.

Table 2: Chemical Compounds Mentioned

Compound Name Molecular Formula
This compound C₃H₉NS₂
1,3-Propanedithiol C₃H₈S₂
1,3-Dithiane C₄H₈S₂

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9NS2 B13507485 2-Aminopropane-1,3-dithiol CAS No. 26691-13-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminopropane-1,3-dithiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NS2/c4-3(1-5)2-6/h3,5-6H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQYYYCQOZMCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CS)N)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00628884
Record name 2-Aminopropane-1,3-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26691-13-4
Record name 2-Aminopropane-1,3-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Aminopropane 1,3 Dithiol and Its Advanced Precursors

Convergent and Linear Synthetic Pathways

The construction of the 2-aminopropane-1,3-dithiol backbone is often achieved through a multi-step process that can be designed in both a linear and convergent fashion. A key starting material in many of these synthetic routes is 2-aminopropane-1,3-diol, commonly known as serinol. mdpi.com

Derivatization from 2-Aminopropane-1,3-diol (Serinol)

A prevalent and well-documented method for synthesizing this compound and its precursors begins with the protection of the amino group of serinol. mdpi.com This initial step is crucial for preventing unwanted side reactions in subsequent stages. The benzylation of the amino group in serinol to form 2-(dibenzylamino)propane-1,3-diol (B1311689) is a common strategy. mdpi.com This reaction is typically carried out using benzyl (B1604629) bromide in the presence of a base like anhydrous potassium carbonate (K2CO3) in an ethanol (B145695) solvent, followed by refluxing the mixture. mdpi.com

Following the protection of the amino group, the hydroxyl groups of the resulting diol are converted to a more reactive species, often through mesylation or tosylation, to facilitate their substitution with thiol functionalities. The final step involves the introduction of the thiol groups, which can be achieved using a thiolating agent, followed by the removal of any protecting groups to yield the desired this compound.

A detailed synthetic route starting from serinol (2a) to produce 2-(dibenzylamino)propane-1,3-dithiol (DPDT, 1a) has been reported. mdpi.com The process involves the initial synthesis of 2-(dibenzylamino)propane-1,3-diol (3a), which is then converted to its corresponding dithiol. mdpi.com

Protection and Deprotection Strategies for Thiol and Amine Functionalities

The inherent reactivity of both the amino and thiol groups in this compound necessitates the use of protecting groups during its synthesis. google.com The choice of these protecting groups is critical and must be orthogonal, meaning they can be removed under different conditions without affecting each other.

The thiol groups are particularly susceptible to oxidation, which can lead to the formation of disulfides. To prevent this, thiol protecting groups are essential. Acetamidomethyl (Acm) is one such group that has been utilized in syntheses involving cysteine, a related amino acid with a thiol group. google.com The Acm group is stable under many reaction conditions but can be removed using reagents like iodine, which can also facilitate cyclization if desired. google.com Another approach is to introduce the thiol functionality in a protected form, such as a thioacetate (B1230152), which can then be hydrolyzed to reveal the free thiol.

The deprotection of these functionalities is the final and often delicate step in the synthesis. For instance, in the synthesis of 2-(dibenzylamino)propane-1,3-dithiol (DPDT), the deprotection of a thioacetate precursor is achieved using anhydrous HCl in methanol. mdpi.com Careful control of the reaction conditions during deprotection is crucial to avoid degradation of the final product.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount to maximizing the yield and purity of this compound and its intermediates. Key factors that are often fine-tuned include the choice of solvent, reaction temperature, and the stoichiometry of reagents.

In the synthesis of the precursor 2-(dibenzylamino)propane-1,3-diol, the use of an anhydrous environment is critical to prevent the hydrolysis of the benzylating agent, benzyl bromide. The reaction is typically conducted at reflux temperature to ensure a reasonable reaction rate, followed by a gradual cooling process to minimize the formation of side products. The use of a nitrogen atmosphere is also recommended, especially when handling thiol intermediates, to prevent oxidation.

For the final deprotection step to yield 2-(dibenzylamino)propane-1,3-dithiol, heating the reaction mixture at 60°C for a specific duration under a nitrogen atmosphere has been reported to give a high yield of 95%. mdpi.com The purification of the final product often involves extraction and drying over an anhydrous salt like magnesium sulfate. mdpi.com

Table 1: Optimized Reaction Conditions for Key Synthetic Steps

StepReactantsSolventKey ConditionsYield
Benzylation of Serinol2-aminopropane-1,3-diol, Benzyl bromide, K₂CO₃EthanolAnhydrous, Reflux (16h)95%
Deprotection of ThioacetateS,S'-(2-(dibenzylamino)propane-1,3-diyl) di(ethanethioate)Anhydrous HCl/MeOH60°C, 2h, Nitrogen atmosphere95% mdpi.com

This table is based on reported yields and may vary depending on experimental specifics.

Chemo- and Regioselective Synthesis of Analogues and Derivatives

The principles used in the synthesis of this compound can be extended to produce a variety of analogues and derivatives with high chemo- and regioselectivity. By modifying the starting materials or the reagents used in the synthetic sequence, different functional groups can be introduced at specific positions on the propane (B168953) backbone.

For example, starting with 2-amino-2-methylpropane-1,3-diol (methyl serinol) instead of serinol leads to the synthesis of 2-(dibenzylamino)-2-methylpropane-1,3-dithiol (DMPDT). mdpi.com This demonstrates the regioselective synthesis of a derivative with a methyl group at the C2 position.

Furthermore, the reactivity of the amino and diol functionalities in serinol can be selectively controlled. For instance, the reaction of serinol with aldehydes and ketones in the absence of solvents and catalysts can lead to the high-yield, regioselective synthesis of imines or oxazolidines. acs.org Aromatic and sterically hindered carbonyl compounds tend to form imines, while less hindered aldehydes and ketones yield 1,3-oxazolidines. acs.org This highlights the potential for creating a diverse library of serinol derivatives that could serve as precursors for various dithiol compounds.

The development of novel variants of classical reactions, such as the Biginelli reaction, has also enabled the chemo- and regioselective synthesis of related heterocyclic structures like dihydropyrimidinones and 1,3-thiazines by carefully choosing the functional groups in the reactants. nih.gov

Green Chemistry Approaches in this compound Synthesis

While specific green chemistry approaches for the synthesis of this compound are not extensively detailed in the search results, the broader principles of green chemistry can be applied to make the synthesis more environmentally friendly. mdpi.com Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in

Key green chemistry principles that could be applied include:

Use of Safer Solvents: The synthesis of disulfide polymers has been achieved using a benign system of air, dilute hydrogen peroxide, and a recyclable catalyst, which is a greener alternative to many traditional oxidation methods. acs.org A process for synthesizing disulfides using water as a solvent and iodine as an oxidant has also been reported, offering a recyclable and less polluting method. rsc.org

Catalysis: Employing catalytic methods can reduce the need for stoichiometric reagents, thereby minimizing waste. rasayanjournal.co.in

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry.

Use of Renewable Feedstocks: While not explicitly mentioned for this compound, the use of bio-based starting materials is a key aspect of green chemistry.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis or ultrasonication can often lead to shorter reaction times and reduced energy consumption. rasayanjournal.co.in

The development of "click chemistry" reactions, which are typically high-yielding, wide in scope, and generate only inoffensive byproducts, represents a significant advancement in green synthesis. rsc.org Applying these principles to the synthesis of this compound and its derivatives could lead to more sustainable and efficient production methods in the future.

Chemical Reactivity and Mechanistic Investigations of 2 Aminopropane 1,3 Dithiol

Thiol Group Reactivity

The presence of two thiol (-SH) groups in 2-aminopropane-1,3-dithiol governs a significant portion of its chemical character. These groups are susceptible to oxidation, can act as potent nucleophiles, and are key to the molecule's utility as a reducing agent.

Disulfide Formation and Reduction Mechanisms

A primary aspect of the thiol group's reactivity is its ability to undergo oxidation to form disulfide bonds. In the case of this compound, this can occur intramolecularly to form a cyclic disulfide. The oxidized form of a related compound, 2-(dibenzylamino)propane-1,3-dithiol (DPDT), results in a stable five-membered cyclic disulfide, N,N-dibenzyl-1,2-dithiolan-4-amine. nih.gov This cyclization is a key feature of its function as a reducing agent.

The mechanism of disulfide reduction by dithiols like this compound generally proceeds through a two-step thiol-disulfide exchange. libretexts.org In the first step, one of the thiol groups attacks the disulfide bond of the substrate, forming a mixed disulfide and releasing one of the substrate's original thiol groups. In the second step, the second thiol group of the this compound attacks the sulfur atom of the newly formed mixed disulfide, leading to the formation of the cyclic disulfide and the release of the second thiol group from the substrate. This process effectively reduces the target disulfide bond.

The efficiency of dithiol-reducing agents is often linked to the stability of their oxidized cyclic form. nih.gov For instance, the design of novel disulfide-reducing agents often targets the formation of stable five- or six-membered rings in the oxidized state. nih.gov The reducing capacity of DPDT, a derivative of this compound, has been found to be comparable to that of dithiothreitol (B142953) (DTT), a commonly used disulfide-reducing agent. nih.gov

Nucleophilic Addition and Substitution Reactions

The thiol groups of this compound are nucleophilic and can participate in a variety of addition and substitution reactions. Thiolates (RS⁻), the deprotonated form of thiols, are particularly strong nucleophiles. vulcanchem.com

One important class of reactions is the Michael addition, where the thiol adds across a carbon-carbon double bond of an α,β-unsaturated carbonyl compound. This reaction is a powerful tool for carbon-sulfur bond formation. While specific examples with this compound are not extensively documented in readily available literature, the general reactivity of thiols suggests its capability to undergo such reactions.

Thiol groups can also participate in nucleophilic substitution reactions, displacing leaving groups from alkyl halides or other electrophilic centers. For instance, thiols can react with epoxides in a ring-opening reaction to form β-hydroxy sulfides. The reaction of bisoxazolines with dithiols proceeds via an addition reaction, leading to the formation of polymers with amide and thioether linkages. researchgate.net

Oxidation Chemistry and Stability Considerations

Beyond the formation of disulfides, the thiol groups of this compound are susceptible to oxidation to higher oxidation states, such as sulfenic, sulfinic, and sulfonic acids, particularly in the presence of strong oxidizing agents. The stability of this compound and its derivatives is a critical consideration in their synthesis and handling.

Thiols are prone to air oxidation, which can be catalyzed by the presence of metal ions. To mitigate this, the synthesis and storage of thiol-containing compounds are often carried out under an inert atmosphere, such as nitrogen or argon. The use of chelating agents like EDTA can help to sequester metal ions that catalyze oxidation.

For long-term storage, thiols can be converted to more stable derivatives, such as thioacetates, which can be later hydrolyzed to regenerate the free thiol. A derivative of this compound, 2-(dibenzylamino)propane-1,3-dithiol (DPDT), was found to have greater stability than a methylated analogue, highlighting the influence of substituents on stability. nih.gov

Amine Group Reactivity

The primary amine group in this compound provides another site for chemical modification, allowing for the introduction of a wide range of functionalities and the formation of various heterocyclic structures.

Derivatization for Advanced Functionalization

The amine group of this compound can be readily derivatized to introduce new functional groups, thereby modifying the molecule's properties for specific applications. A common strategy is the protection of the amine group, for example, through benzylation, to prevent its interference in reactions targeting the thiol groups. masterorganicchemistry.com

The amine can also be acylated using acyl chlorides or anhydrides to form amides. This transformation is often employed in the synthesis of more complex molecules. For instance, the synthesis of functional biodegradable polymers has utilized 2-aminopropane-1,3-diol (serinol), a close structural analogue, where the amine is functionalized before polymerization. rsc.org This suggests that similar derivatization strategies could be applied to this compound.

Condensation Reactions, including Imine and Oxazolidine (B1195125) Formation

The primary amine of this compound is expected to undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases) and, in a subsequent intramolecular cyclization, thiazolidines (the sulfur analogue of oxazolidines). While specific studies on this compound are limited in this context, extensive research on the analogous reactions of 2-aminopropane-1,3-diol (serinol) provides a strong basis for predicting its reactivity. acs.orgsci-hub.se

The reaction of a primary amine with an aldehyde or ketone proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the imine. masterorganicchemistry.com This reaction is often catalyzed by acid. masterorganicchemistry.com

In the case of this compound, the initially formed imine could then undergo an intramolecular nucleophilic attack of one of the thiol groups on the imine carbon, leading to the formation of a five-membered thiazolidine (B150603) ring. The formation of imines versus the cyclized product can be influenced by the nature of the carbonyl compound. For serinol, aromatic or sterically hindered carbonyl compounds tend to favor imine formation, while less hindered aldehydes and ketones lead to oxazolidines. acs.org A similar trend would be expected for this compound.

The general mechanism for oxazolidine formation from an amino alcohol involves the initial formation of an imine, which is in equilibrium with the cyclic oxazolidine. soton.ac.uk The position of this equilibrium can be influenced by various factors, including the solvent, temperature, and the structure of the reactants.

Below is a table summarizing the expected products from the condensation of this compound with various carbonyl compounds, based on the reactivity of its diol analogue.

Carbonyl CompoundExpected Major Product
BenzaldehydeImine
AcetoneThiazolidine
CyclohexanoneThiazolidine

Synergistic Reactivity of Aminothiol (B82208) Functionalities

The chemical behavior of this compound is dominated by the cooperative interaction of its vicinal amino and dual thiol functional groups. This synergy allows the molecule to participate in a variety of reactions that would be less favorable for monofunctional amines or thiols alone. The close proximity of a nucleophilic amine to the two nucleophilic thiol groups gives rise to unique reactivity patterns, particularly in chelation and in reactions with electrophilic carbon centers like those in carbonyls and nitriles.

A primary example of this synergistic action is in metal ion chelation. rsc.orgufpi.br The thiol groups, being soft bases, have a high affinity for soft or borderline metal ions such as Cd²⁺, Hg²⁺, and Pb²⁺. rsc.org Simultaneously, the amino group can coordinate with the same metal ion, leading to the formation of a stable five-membered chelate ring structure. This cooperative binding, known as the chelate effect, results in significantly higher thermodynamic stability for the metal complex compared to coordination with separate amine and thiol ligands. rsc.org This principle is fundamental in the design of chelating agents for sequestering toxic metals. rsc.org

Furthermore, the interplay between the amino and thiol groups is critical in reactions with carbonyl compounds and nitriles. Analogous to N-terminal cysteine residues in proteins, the 1,2-aminothiol moiety of this compound can undergo rapid and efficient condensation reactions. diva-portal.org With aldehydes, it can form a stable five-membered thiazolidine ring. diva-portal.orggrafiati.comrsc.org This reaction is a prime example of synergistic intramolecular catalysis; the amine likely facilitates the initial nucleophilic attack of the thiol, and both groups are ultimately incorporated into the new heterocyclic ring. This type of reaction can be so efficient under physiological conditions that it is considered a form of "click" chemistry. diva-portal.org Similarly, reactions with nitriles can yield thiazoline (B8809763) heterocycles. nih.gov

Studies on other aminothiols have also shown that the proximate amine can enhance the nucleophilicity of the thiol group. This is achieved through intramolecular hydrogen bonding, which can stabilize the thiolate anion, or by direct deprotonation, making the thiol a more potent nucleophile. rsc.org This enhanced reactivity is demonstrated in the accelerated reduction and solubilization of elemental sulfur by 1,2-aminothiols compared to monofunctional thiols, a process critical for synthesizing polysulfides. rsc.org The amine group assists in the initial ring-opening of the S8 crown and stabilizes the resulting polysulfide anions. rsc.org

Kinetic and Thermodynamic Characterization of Key Reactions

The quantitative understanding of the reactivity of this compound relies on the kinetic and thermodynamic parameters of its key reactions, such as disulfide reduction and heterocycle formation. While specific experimental data for this compound is not extensively documented, a robust understanding can be derived from studies of analogous aminothiols and dithiols.

The kinetics of reactions involving thiols are critically dependent on the pKa of the sulfhydryl group, as the deprotonated thiolate anion (RS⁻) is the primary nucleophilic species. nih.govnih.gov Thiol-disulfide interchange, a fundamental reaction for dithiols, proceeds via an Sₙ2 mechanism where a thiolate attacks a sulfur atom of the disulfide bond. nih.gov The rates of these reactions often correlate with the pKa of the attacking thiol, as described by the Brønsted relationship. acs.orgacs.org

The condensation of aminothiols with electrophiles like nitriles to form thiazolines is another key reaction. The kinetics of this process have been studied for various aminothiol derivatives, revealing second-order rate constants that highlight the high reactivity of the 1,2-aminothiol moiety.

Table 1: Kinetics of Condensation Reaction between Aminothiols and 6-hydroxy-2-cyanobenzothiazole.nih.gov

From a thermodynamic perspective, the efficacy of a dithiol as a reducing agent is defined by its standard reduction potential (E°′). Dithiols that form stable six- or seven-membered rings upon oxidation are particularly powerful reducing agents. nih.govharvard.edu For instance, dithiothreitol (DTT), which forms a stable six-membered dithiane ring, has a low redox potential of -0.33 V at pH 7, making it a standard for quantitative disulfide reduction. acs.org Given that the oxidation of this compound also yields a six-membered ring (4-amino-1,2-dithiane), its reduction potential is expected to be similarly low, indicating that it is a thermodynamically potent reducing agent.

Table 2: Thermodynamic and Kinetic Parameters of Representative Dithiol Reducing Agents. This table provides a comparative basis for the properties of dithiol reducing agents, highlighting the influence of pKa and the structure of the oxidized product on their function. nih.govacs.orgacs.org The low pKa of a thiol enhances its reduction rate at neutral pH, while the formation of a stable cyclic disulfide (e.g., a 6-membered ring) results in a more negative (stronger) redox potential. nih.govacs.org

The formation of chelate or thiazolidine rings is also a thermodynamically favorable process, driven by an increase in entropy (the chelate effect) and the formation of stable, low-strain ring structures. rsc.orgdiva-portal.org The high stability of the thiazolidine product formed from 1,2-aminothiols and aldehydes at physiological pH indicates a favorable equilibrium for this synergistic reaction. diva-portal.org

Coordination Chemistry and Metal Complexation of 2 Aminopropane 1,3 Dithiol

Ligand Design Principles and Chelation Properties

The design of chelating ligands is a cornerstone of coordination chemistry, aiming to create molecules that can securely bind metal ions, thereby modifying their reactivity, stability, and physical properties. umich.edu The effectiveness of 2-aminopropane-1,3-dithiol as a ligand stems from several key principles:

Multidenticity: The presence of three donor atoms (one nitrogen and two sulfurs) allows the molecule to act as a tridentate ligand. This enables the formation of multiple bonds to a single metal ion, a phenomenon known as the chelate effect. Chelate complexes, particularly those forming five- or six-membered rings, are significantly more stable than complexes formed with comparable monodentate ligands. nih.gov

Donor Atom Type: The ligand possesses both a 'hard' donor (the nitrogen of the amino group) and two 'soft' donors (the sulfur atoms of the thiol groups). According to Hard and Soft Acids and Bases (HSAB) theory, this mixed-donor character makes it a versatile chelating agent, capable of forming stable complexes with a broad range of metal ions, from hard to borderline to soft acids.

Chelate Ring Formation: Upon coordination to a metal center, 2-aminopropane-1,3-dithiolate can form two stable five-membered chelate rings. This N,S,S-coordination pattern creates a rigid and thermodynamically favorable structure. Such ligands are of interest for applications ranging from biomimetic chemistry, modeling the active sites of metalloenzymes containing cysteine residues, to the development of radiopharmaceuticals where strong metal binding is essential. umich.eduepo.org

Synthesis and Characterization of Metal-Dithiolate Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The reaction is often carried out in the presence of a base to deprotonate the thiol groups, forming the more nucleophilic thiolate donors. The resulting metal-dithiolate complexes can then be isolated and characterized.

Transition metals, with their partially filled d-orbitals, readily form coordination complexes with dithiolate ligands. A series of coordination complexes with metals like Ni(II), Cu(II), and Zn(II) have been successfully prepared using similar aminothiol (B82208) ligands. nih.gov The this compound ligand is expected to act as a bidentate or tridentate chelating agent, coordinating through the sulfur and nitrogen atoms to form a five-membered ring. nih.gov Depending on the metal ion's coordination preference and the reaction stoichiometry, various geometries such as tetrahedral or square planar can be achieved. nih.gov For instance, Ni(II) complexes with dithiocarbamate (B8719985) ligands, which also feature sulfur donors, have been shown to adopt a four-coordinate, bidentate coordination mode. researchgate.net

This compound also forms stable complexes with main group metals. Organometallic complexes of tin and mercury with various dithio ligands have been synthesized. researchgate.net For example, organotin(IV) compounds can react with dithiolate ligands to form complexes where the tin atom is coordinated to the sulfur donors. researchgate.net The synthesis of such complexes often involves reacting an organometallic halide (e.g., dibutyltin (B87310) chloride) with the alkali-metal or ammonium (B1175870) salt of the dithio ligand. researchgate.net The resulting complexes can exhibit different structures, including monomeric or polymeric arrangements, depending on the nature of the metal and the other groups attached to it.

Structural Elucidation of Coordination Compounds

Determining the precise structure of newly synthesized coordination compounds is crucial for understanding their chemical and physical properties. A combination of crystallographic and spectroscopic techniques is employed for this purpose.

The coordination number of the metal ion.

The geometry around the metal center (e.g., tetrahedral, square planar, octahedral).

The exact bond distances between the metal and the nitrogen (M-N) and sulfur (M-S) donor atoms.

The conformation of the five-membered chelate rings.

Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Crystal structures of related organomercury and organotin dithiolate complexes have been determined, confirming the coordination of the sulfur atoms to the metal centers. researchgate.net

Interactive Table 1: Hypothetical Crystallographic Data for a [M(2-aminopropane-1,3-dithiolate)] Complex

This table presents representative data that could be obtained from an X-ray crystallographic analysis of a hypothetical transition metal complex.

ParameterValueDescription
Coordination GeometryDistorted Square PlanarThe arrangement of donor atoms around the central metal ion.
M-S1 Bond Length2.25 ÅThe distance between the metal center and the first sulfur atom.
M-S2 Bond Length2.28 ÅThe distance between the metal center and the second sulfur atom.
M-N1 Bond Length2.05 ÅThe distance between the metal center and the nitrogen atom.
S1-M-S2 Bond Angle95.0°The angle formed by the two sulfur atoms and the metal center.
S1-M-N1 Bond Angle85.5°The angle within one of the five-membered chelate rings.

Spectroscopic methods provide valuable structural information, especially when single crystals are not available, and are used to confirm that the solid-state structure is maintained in solution.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the context of this compound complexes, key diagnostic features include the disappearance of the S-H stretching vibration (typically found around 2550 cm⁻¹) upon deprotonation and coordination to the metal. Additionally, shifts in the N-H stretching and bending vibrations can confirm the involvement of the amino group in coordination. New bands appearing in the far-IR region (typically below 500 cm⁻¹) can often be assigned to M-S and M-N stretching vibrations. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II), Sn(IV)), ¹H and ¹³C NMR spectroscopy provides detailed information about the ligand's structure in solution. nih.govresearchgate.net Upon complexation, the chemical shifts of protons and carbons near the donor atoms will change significantly compared to the free ligand, confirming coordination. For paramagnetic complexes (e.g., Cu(II), Ni(II)), NMR signals are often broadened, but the technique can still provide useful magnetic and structural information.

UV-Visible (UV-Vis) Spectroscopy: This technique is particularly informative for complexes of transition metals. The absorption of light in the UV and visible regions corresponds to electronic transitions. These can be categorized as ligand-based (π → π*) transitions, ligand-to-metal charge transfer (LMCT) bands, and, for transition metals, d-d transitions. nih.govresearchgate.net The energy and intensity of these bands are sensitive to the coordination geometry and the nature of the metal-ligand bonds. researchgate.net

Interactive Table 2: Summary of Spectroscopic Characterization Techniques

TechniqueKey ObservablesInformation Gained
IR Spectroscopy Disappearance of ν(S-H); Shift in ν(N-H); Appearance of ν(M-S), ν(M-N)Confirms deprotonation of thiols and coordination of N and S atoms.
NMR Spectroscopy Changes in chemical shifts (δ) of ¹H and ¹³C nuclei near donor atomsConfirms coordination in solution; provides data on complex symmetry.
UV-Vis Spectroscopy d-d transitions; Ligand-to-Metal Charge Transfer (LMCT) bandsProvides information on the electronic structure and coordination geometry of the metal center.

Advanced Applications of 2 Aminopropane 1,3 Dithiol in Chemical Synthesis and Materials Science

Applications as a Building Block in Organic Synthesis

2-Aminopropane-1,3-dithiol is a versatile building block in organic synthesis due to its unique combination of functional groups: a primary amine and two primary thiols. sigmaaldrich.com This trifunctional nature allows for a wide range of chemical transformations, making it a valuable precursor for constructing more complex molecular architectures. The presence of both nucleophilic thiol groups and an amino group on a simple three-carbon backbone enables its participation in diverse reaction pathways, from forming protective groups to engaging in polarity reversal strategies and synthesizing heterocyclic systems. organic-chemistry.org

Umpolung Strategies and Synthetic Equivalents

The concept of "umpolung," or the reversal of polarity, is a powerful strategy in organic synthesis, and 1,3-dithianes are classic reagents for achieving this. organic-chemistry.orgyoutube.com Normally, a carbonyl carbon is electrophilic. However, when converted to a 1,3-dithiane, the proton at the C2 position (the carbon atom originating from the carbonyl group) becomes acidic (pKa ≈ 31) and can be removed by a strong base, such as n-butyllithium (n-BuLi). organic-chemistry.orgyoutube.com

This deprotonation generates a carbanion, a nucleophilic species, effectively inverting the normal electrophilic character of the carbonyl carbon. This lithiated dithiane serves as an acyl anion equivalent, which can then react with a variety of electrophiles like alkyl halides, epoxides, and other carbonyl compounds. organic-chemistry.orgyoutube.com Subsequent hydrolysis of the resulting dithiane derivative regenerates the carbonyl group, now bearing a new carbon-carbon bond. youtube.com This methodology allows for the synthesis of products like α-hydroxy ketones and 1,2-diketones, which are not accessible through traditional carbonyl chemistry like aldol additions. organic-chemistry.org

Table 2: Umpolung Synthesis via Dithiane Intermediate

Step Process Reagents Intermediate/Product
1 Dithiane Formation Aldehyde + this compound 2-Substituted-1,3-dithiane
2 Deprotonation (Umpolung) n-Butyllithium (n-BuLi) Lithiated dithiane (Acyl anion equivalent)
3 Nucleophilic Attack Electrophile (e.g., Alkyl halide, Ketone) Alkylated/Adduct dithiane

Precursor for Heterocyclic Compounds

The dual functionality of this compound, possessing both amine and thiol groups, makes it an excellent precursor for the synthesis of various heterocyclic compounds. Heterocycles are core structures in many pharmaceuticals, natural products, and functional materials. The amino group can act as a nucleophile or be converted into other functionalities, while the two thiol groups can participate in cyclization reactions.

For example, the compound can undergo condensation reactions with dicarbonyl compounds, carboxylic acid derivatives, or other electrophilic reagents to form rings containing nitrogen and sulfur atoms. These reactions can lead to the formation of thiazolidines, thiomorpholines, and other complex heterocyclic systems. The ability to form these structures in a controlled manner is a key advantage in medicinal chemistry and materials science for creating novel molecular scaffolds. beilstein-journals.orgresearchgate.net

Integration into Polymer and Material Systems

The unique structural features of this compound also make it a valuable component in materials science and polymer chemistry. The two thiol groups can participate in polymerization reactions, while the primary amine provides a site for further functionalization or for imparting specific properties to the final material, such as altered polarity, hydrophilicity, or sites for post-synthesis modification. jsta.cl

Cross-linking Agents in Polymerization

Cross-linking is a process that connects polymer chains, forming a three-dimensional network that enhances the mechanical strength, thermal stability, and solvent resistance of the material. nih.govmdpi.com Dithiols are widely used as cross-linking agents, particularly in thiol-ene and thiol-yne "click" chemistry reactions. nih.govresearchgate.net These reactions are highly efficient, proceed under mild conditions (often initiated by light), and exhibit high functional group tolerance.

This compound, with its two thiol groups, can act as an effective cross-linker. In a thiol-ene polymerization, the thiol groups add across carbon-carbon double bonds (enes) in other monomers via a radical-mediated step-growth mechanism. nih.gov Since each molecule of this compound can connect to two different polymer chains, it effectively creates a junction point, leading to the formation of a cross-linked network. The density of these cross-links, which dictates many of the final material properties, can be controlled by adjusting the stoichiometric ratio of the dithiol cross-linker to the ene-containing monomers. jsta.cl

Functional Monomers for Tailored Material Properties

Beyond its role as a simple cross-linker, this compound can be used as a functional monomer to engineer polymers with specific, tailored properties. mdpi.com While the thiol groups participate in building the polymer backbone or cross-links, the pendant amino group remains available for further chemical modification or to directly influence the material's characteristics.

The presence of the primary amine can:

Increase Hydrophilicity: The polar amine group can enhance the water absorption and wettability of the polymer.

Provide pH-Responsiveness: The amine can be protonated or deprotonated depending on the pH, allowing the material to swell, shrink, or change its surface charge in response to environmental pH changes.

Act as an Anchor Site: The amine serves as a reactive handle for post-polymerization modification. For example, biomolecules, drugs, or fluorescent dyes can be covalently attached to the polymer network, creating functional materials for biomedical applications like drug delivery or biosensing. thermofisher.com

Improve Adhesion: The amine groups can form hydrogen bonds or covalent linkages with various surfaces, improving the adhesive properties of the material.

By incorporating this compound as a functional monomer, material scientists can precisely control the chemical and physical properties of the resulting polymers to suit advanced applications. semanticscholar.org

Role in Composite Material Formulations

This compound is a versatile bifunctional monomer that holds significant potential in the formulation of advanced composite materials. Its unique structure, featuring two reactive thiol (-SH) groups and a primary amine (-NH2) group, allows it to participate in various polymerization and crosslinking reactions, thereby imparting tailored properties to the final composite material. The presence of both thiol and amine functionalities enables this compound to act as a curing agent, crosslinker, and adhesion promoter in a variety of polymer matrices, including epoxy and thiol-ene based systems.

In epoxy resin formulations, this compound can function as a highly effective curing agent. The thiol groups readily react with the epoxide rings of the epoxy resin in a base-catalyzed addition reaction, leading to the formation of a crosslinked polymer network. The primary amine group within the same molecule can act as an internal catalyst for this thiol-epoxy reaction, accelerating the curing process. This dual functionality can lead to composite materials with a unique combination of properties. The resulting poly(β-hydroxythioether) network often exhibits enhanced flexibility and impact resistance compared to composites cured with traditional amine agents alone.

Furthermore, in thiol-ene polymerization systems, which are known for their "click" chemistry characteristics, this compound can be employed as a dithiol monomer. This type of polymerization proceeds via a radical-mediated step-growth mechanism, offering advantages such as low volume shrinkage and delayed gelation, which are beneficial for reducing internal stresses in the composite. The amino group can potentially influence the polymerization kinetics and the final network structure.

The following table summarizes the potential effects of incorporating this compound into composite formulations, based on the established reactivity of its functional groups:

PropertyEffect of this compound IncorporationRationale
Curing Time Potentially reduced in epoxy systemsThe primary amine group can act as an internal catalyst for the thiol-epoxy reaction.
Flexibility/Toughness Likely increasedThe flexible aliphatic backbone of the dithiol can lower crosslink density.
Adhesion Potentially improvedThe polar amine group can enhance interfacial bonding with fillers and substrates.
Glass Transition Temp. (Tg) May be loweredThe flexible nature of the crosslinks can increase polymer chain mobility.
Shrinkage Stress Potentially reduced in thiol-ene systemsParticipation in step-growth polymerization mechanisms common to thiol-ene reactions.

It is important to note that the final properties of the composite will depend on a variety of factors, including the specific polymer matrix, the concentration of this compound, the presence of other additives and fillers, and the curing conditions.

Methodological Advancements in Analytical Chemistry

The distinct chemical properties of this compound, stemming from its vicinal thiol groups and a primary amine, make it a valuable tool in the field of analytical chemistry. Its reactivity can be harnessed for selective chemical transformations and derivatization, as well as for the development of methods for both quantitative and qualitative analysis.

Reagent for Selective Chemical Transformations and Derivatization

The thiol groups of this compound are highly nucleophilic and readily undergo a variety of chemical reactions. This reactivity can be exploited for the selective modification of other molecules. For instance, the dithiol can react with aldehydes and ketones to form 1,3-dithiane derivatives, a reaction commonly used to protect carbonyl groups in organic synthesis. The resulting dithiane can be subsequently deprotected under specific conditions, regenerating the original carbonyl compound.

Furthermore, the thiol groups are susceptible to oxidation. In the presence of mild oxidizing agents, this compound can be oxidized to form a stable six-membered cyclic disulfide, 4-amino-1,2-dithiane. This transformation can be utilized in redox-sensitive analytical assays.

The primary amine group also offers a site for selective chemical modification. It can react with a wide range of reagents, including acyl chlorides, anhydrides, and isocyanates, to form stable amide or urea derivatives. This allows for the introduction of specific tags or labels to the molecule, facilitating its detection and quantification.

In the context of derivatization for analytical purposes, particularly for chromatographic techniques like High-Performance Liquid Chromatography (HPLC), both the thiol and amine groups can be targeted. Derivatization is often necessary to enhance the detectability of analytes, improve their chromatographic behavior, or enable chiral separations. For instance, the amine group can be derivatized with fluorescent reagents such as dansyl chloride or o-phthalaldehyde (OPA) in the presence of a thiol to produce highly fluorescent isoindole derivatives, which can be detected at very low concentrations. Similarly, the thiol groups can be derivatized with reagents like Ellman's reagent (5,5'-dithiobis(2-nitrobenzoic acid)) to produce a colored product that can be quantified spectrophotometrically.

The following table provides examples of selective chemical transformations and derivatization reactions involving this compound:

Functional GroupReagent/Reaction TypeProductApplication
Thiol (-SH)Aldehydes/Ketones1,3-DithianeProtection of carbonyl groups
Thiol (-SH)Mild Oxidizing AgentsCyclic DisulfideRedox-sensitive assays
Amine (-NH2)Acyl ChloridesAmideIntroduction of specific tags
Amine (-NH2)o-Phthalaldehyde (OPA)/ThiolFluorescent IsoindoleHPLC with fluorescence detection
Thiol (-SH)Ellman's ReagentThiolated NitrobenzoateSpectrophotometric quantification

Applications in Quantitative and Qualitative Analysis

The unique chemical characteristics of this compound lend themselves to various applications in both quantitative and qualitative analysis.

Quantitative Analysis:

For the quantitative determination of this compound itself, several methods can be envisioned based on the reactivity of its functional groups. As mentioned previously, derivatization of the amine group with a fluorogenic reagent followed by HPLC with fluorescence detection would provide a highly sensitive and selective method. Spectrophotometric methods can also be developed based on the reaction of the thiol groups. For example, the reaction with Ellman's reagent produces a chromophore with a strong absorbance at 412 nm, which can be used to quantify the concentration of thiol groups.

Furthermore, this compound can be employed as a reagent for the quantitative analysis of other substances. Its ability to form stable complexes with certain metal ions could be the basis for spectrophotometric or electrochemical methods for metal ion determination. The formation of a colored complex, for instance, could be measured using a spectrophotometer, and the absorbance would be proportional to the concentration of the metal ion.

Qualitative Analysis:

In qualitative analysis, this compound can be used as a reagent for the detection of specific ions or functional groups. Its ability to form precipitates or colored solutions with certain metal ions can serve as a basis for spot tests. The formation of a distinctively colored precipitate upon the addition of this compound to a sample solution would indicate the presence of a particular metal ion. The thiol groups have a high affinity for soft metal ions, suggesting its potential use in the detection of ions such as mercury, lead, and cadmium.

The following table outlines potential analytical applications of this compound:

Analytical TechniqueApplication of this compoundPrinciple
Quantitative
HPLC-FluorescenceDetermination of this compoundDerivatization of the amine group with a fluorescent tag.
SpectrophotometryQuantification of this compoundReaction of thiol groups with Ellman's reagent to produce a colored product.
SpectrophotometryDetermination of specific metal ionsFormation of a colored complex between the dithiol and the metal ion.
Qualitative
Spot TestsDetection of heavy metal ionsFormation of a characteristic colored precipitate upon reaction with metal ions.
Thin-Layer ChromatographyVisualization of carbonyl compoundsReaction to form 1,3-dithianes which can be visualized with specific stains.

The development of analytical methodologies based on this compound is an active area of research, with the potential for new and innovative applications in various fields of chemical analysis.

Bio Inorganic Chemistry and Biochemical Tool Development Excluding Clinical Applications

Disulfide-Reducing Agent in Protein Chemistry and Peptide Science

In protein chemistry and peptide science, the reduction of disulfide bonds is a critical step for various analytical and synthetic procedures. Disulfide bridges are covalent linkages between two cysteine residues that are crucial for the tertiary structure and stability of many proteins. mdpi.com Reducing agents are employed to cleave these bonds, facilitating protein unfolding, sequence analysis, and the synthesis of peptides. mdpi.combiosynth.com

While dithiothreitol (B142953) (DTT) is a commonly used disulfide-reducing agent, researchers have explored alternatives with improved properties such as stability and effectiveness under different conditions. mdpi.combiosynth.com A derivative, 2-(dibenzylamino)propane-1,3-dithiol (DPDT), was synthesized from serinol and evaluated for its efficacy as a disulfide-reducing agent. mdpi.com Studies demonstrated that the reducing capacity of DPDT is comparable to that of DTT, highlighting its potential in both liquid and solid-phase applications. mdpi.com The effectiveness of dithiol reducing agents like DPDT often stems from their ability to form a stable cyclic disulfide in their oxidized state, which drives the reduction reaction forward. mdpi.com

The development of such reagents is part of an ongoing effort to create cost-effective, non-malodorous, and versatile tools for protein and peptide research. mdpi.com An ideal reducing agent should possess a low pKa and broad solubility. mdpi.com The table below compares key features of 2-aminopropane-1,3-dithiol-based reagents with other common reducing agents.

Table 1: Comparison of Disulfide-Reducing Agents

Reducing Agent Type Key Characteristics Common Applications
2-(dibenzylamino)propane-1,3-dithiol (DPDT) Dithiol Comparable reducing power to DTT; designed for compatibility with non-aqueous conditions. mdpi.com Reduction of disulfide bonds in peptides and proteins. mdpi.com
Dithiothreitol (DTT) Dithiol Widely used; forms a stable 6-membered ring upon oxidation; unstable in water. mdpi.combiosynth.com Sample preparation for gel electrophoresis, protein purification. biosynth.com
β-Mercaptoethanol (β-ME) Monothiol Foul-smelling; required in large excess to drive reduction. mdpi.combiosynth.com Protein denaturation and disulfide bond reduction. biosynth.com

| Dithiobutylamine (DTBA) | Dithiol | Derived from L-aspartic acid; faster and more effective than DTT at lower pH. biosynth.combiosynth.com | Disulfide reduction in various biochemical protocols. biosynth.combiosynth.com |

Interaction with Biological Macromolecules and Enzyme Systems (non-therapeutic)

The ability of this compound and its derivatives to interact with proteins and enzymes makes them valuable probes for studying biological systems. These interactions are typically non-therapeutic and are aimed at understanding fundamental biochemical processes. google.com

The structural scaffold of this compound lends itself to the study of enzyme mechanisms. Related compounds are known to form stable complexes with biological molecules, which can in turn modulate the activity of enzymes and influence biochemical pathways. This modulation can occur through various mechanisms, including the reduction of disulfide bonds within an enzyme, which can alter its catalytic efficiency. The thiol groups are key to this reactivity, allowing for interactions with specific residues, like cysteine, in enzyme active sites. diva-portal.org The broader family of 2-substituted 2-aminopropane-1,3-diols has been synthesized and evaluated for various biological effects, underscoring the importance of this chemical backbone in designing molecules that interact with enzyme systems. nih.gov

Protein folding is a complex process governed by a variety of interactions that lead to a stable, functional three-dimensional structure. khanacademy.org Disulfide bonds play a significant role in stabilizing the final conformation of many proteins. mdpi.com Compounds that can reduce these bonds are therefore essential tools for studying protein folding and stability.

Design of Bio-inspired Ligands and Metal-Binding Scaffolds

The field of bio-inorganic chemistry often seeks to create synthetic molecules that mimic the function of biological systems. umich.edu The thiol groups of the cysteine residue are a common metal-binding motif in metalloproteins. umich.edu The structure of this compound, with its two thiol groups, makes it an excellent candidate for designing bio-inspired ligands that can chelate metal ions. mpg.dersc.org

These dithiol ligands can be incorporated into larger molecular frameworks to create scaffolds that bind specific metals. The design of such ligands is a major focus of coordination chemistry, with applications ranging from catalysis to materials science. umich.edu The proximity of the two thiol groups in this compound allows for the formation of a stable chelate ring with a bound metal ion, mimicking the way cysteine residues coordinate metals in biological systems.

Model Systems for Metallobiomolecules

Building on their utility as ligands, molecules like this compound are used to construct model systems of the active sites of metallobiomolecules. umich.edu By synthesizing coordination complexes with this dithiol ligand, chemists can replicate the local environment of a metal ion within a protein. umich.edu These models allow for detailed spectroscopic and electrochemical studies that would be difficult or impossible to perform on the native protein.

Such biomimetic models provide invaluable insights into the structure, function, and reaction mechanisms of metalloenzymes without the complexity of the full protein scaffold. umich.edu The study of these simpler systems helps to elucidate the roles of the metal ion and its coordinating ligands in biological catalysis and electron transfer processes.

Reactivity in Ion Channel Systems

Research has shown that derivatives of this compound can interact with ion channels. Specifically, the insecticide cartap (B107815) is a derivative of 2-(dimethylamino)propane-1,3-dithiol. researchgate.net Studies suggest that cartap acts as an ion channel blocker of the nicotinic acetylcholine (B1216132) receptor (nAChR). researchgate.net

Further investigation into its mechanism of action indicates that cartap undergoes hydrolysis to form the active dithiol compound. researchgate.net The relationship between the potency of the substance and its hydrolysis products at different pH levels suggests that the dithiol form, 2-(dimethylamino)propane-1,3-dithiol, is the most likely agent responsible for blocking the ion channel. researchgate.net This line of research, while rooted in insecticide development, provides fundamental insights into how dithiol compounds can interact with and modulate the function of critical components of the nervous system like ion channels. jst.go.jp

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2-(Dibenzylamino)propane-1,3-dithiol (DPDT)
2-(Dimethylamino)propane-1,3-dithiol
2-Substituted 2-aminopropane-1,3-diols
Cartap
Cysteine
Disulfide oxidoreductase A (DsbA)
Dithiobutylamine (DTBA)
Dithiothreitol (DTT)
Nereistoxin
Serinol

Computational and Theoretical Studies of 2 Aminopropane 1,3 Dithiol

Electronic Structure Calculations and Molecular Orbital Theory

Electronic structure calculations are fundamental to understanding the chemical behavior of 2-aminopropane-1,3-dithiol. These calculations typically involve solving approximations of the Schrödinger equation to determine the distribution of electrons within the molecule and the energies of its molecular orbitals.

The key features of this compound's electronic structure are dictated by its functional groups: a central amino group (-NH₂) and two terminal thiol groups (-SH). The lone pairs of electrons on the nitrogen and sulfur atoms are crucial to its reactivity. Molecular Orbital (MO) theory helps in visualizing how the atomic orbitals of carbon, nitrogen, sulfur, and hydrogen combine to form bonding, non-bonding, and anti-bonding molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For a molecule with multiple lone pairs like this compound, the HOMO is typically associated with these non-bonding electrons, making it a target for electrophilic attack. The LUMO, conversely, indicates the most likely site for nucleophilic attack. Quantum molecular dynamics studies on similar molecules have shown that the HOMO is generally more dynamic and responsive to conformational changes than the LUMO. ias.ac.in

A significant aspect of the electronic structure of dithiols is their ability to undergo oxidation to form cyclic disulfides. mdpi.comwikipedia.org In the case of this compound, this would result in a six-membered ring. The stability and formation of this cyclic structure are governed by the molecule's electronic properties and are a key feature in its role as a reducing agent. mdpi.com The design of such dithiol-based reducing agents often focuses on their capacity to form a stable cyclic compound in their oxidized state. mdpi.com

Density Functional Theory (DFT) for Reactivity and Spectroscopy Prediction

Density Functional Theory (DFT) has become a primary method for studying molecular structure and reactivity in quantum chemistry. mdpi.com Instead of dealing with the complex many-electron wavefunction, DFT uses the electron density as the fundamental variable, which simplifies calculations while maintaining high accuracy. mdpi.com Functionals like B3LYP are commonly used to optimize molecular geometries and calculate spectroscopic properties. science.govscience.gov

Conceptual DFT provides a framework for quantifying chemical reactivity through various indices: mdpi.comrsc.org

Chemical Potential (μ): Related to the negative of electronegativity, it describes the tendency of electrons to escape from the system. ias.ac.in

Hardness (η): Measures the resistance to a change in electron distribution. The Maximum Hardness Principle (MHP) states that systems tend to evolve toward a state of maximum hardness. ias.ac.inmdpi.com

Electrophilicity (ω): A global index that quantifies the electron-accepting capability of a molecule. ias.ac.in

Fukui Functions (f(r)) and Parr Functions (P(r)): These are local reactivity indicators that identify the most reactive sites within a molecule for electrophilic, nucleophilic, or radical attack. mdpi.com

By calculating these indices, DFT can be used to predict how this compound will interact with other chemical species, for instance, in its role as a ligand in metal complexes or its interaction with biological macromolecules. mdpi.comrsc.org

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about conformational changes and intermolecular interactions. For this compound, MD simulations can elucidate its behavior in different environments, such as in solution or when bound to a protein.

A practical application of these simulations is molecular docking, which predicts the preferred orientation of one molecule when bound to a second to form a stable complex. diva-portal.org In a study involving the docking of various ligands to DsbA proteins, this compound was evaluated. diva-portal.org Such studies calculate the binding energy and analyze the non-covalent intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. diva-portal.org The amino and thiol groups of this compound are capable of forming hydrogen bonds, which are critical for its interaction with polar molecules and biological targets. solubilityofthings.com

Furthermore, quantum molecular dynamics (QMD) can be used to observe the time evolution of DFT-based reactivity indices, demonstrating how the molecule's reactivity profile changes with its dynamic conformational fluctuations. ias.ac.in

Conformational Analysis and Stereochemical Modeling

The propane (B168953) backbone of this compound allows for considerable conformational flexibility due to rotation around its single bonds (C-C, C-S). Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. Computational methods, particularly DFT, can be used to find these low-energy conformers by systematically scanning the potential energy surface, for example, by varying dihedral angles and calculating the corresponding energies. science.govresearchgate.net

The stereochemistry of this compound is another important aspect. The central carbon atom (C2) is a stereocenter if the molecule is derivatized, leading to the possibility of enantiomers. Moreover, the tertiary amine that could be formed via derivatization at the nitrogen atom can also be a point of stereochemical interest. Studies on related complex cyclic structures have highlighted that the nitrogen atom can have a high inversion barrier, which could lead to stable, isolable enantiomers. byu.edu Computational modeling, including the prediction of spectroscopic properties like electronic circular dichroism (ECD) via DFT, can help in assigning the absolute configuration of such chiral molecules. beilstein-journals.org

Prediction of Spectroscopic Properties

Computational methods are extensively used to predict and interpret various types of molecular spectra. This is invaluable for identifying unknown compounds and understanding their structure and bonding.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. science.gov By comparing the calculated infrared and Raman spectra with experimental data, a detailed assignment of the vibrational modes can be achieved. Scaled quantum mechanics (SQM) methods are often employed to improve the agreement between calculated and experimental wavenumbers. science.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The gauge-invariant atomic orbital (GIAO) method is a reliable computational approach for predicting the ¹H and ¹³C NMR chemical shifts of molecules. science.gov These predictions are crucial for confirming molecular structures.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net This allows for the assignment of specific electronic transitions.

The table below summarizes the computational methods used for predicting the spectroscopic properties of molecules like this compound.

Spectroscopic TechniquePredicted PropertiesPrimary Computational MethodRelevant Information
Infrared (IR) & RamanVibrational Frequencies, IntensitiesDFT (e.g., B3LYP)Identifies functional groups and fingerprint region. science.gov
NMR (¹H, ¹³C)Chemical Shifts, Coupling ConstantsDFT with GIAO methodProvides detailed structural connectivity information. science.gov
UV-VisibleAbsorption Maxima (λmax), Electronic TransitionsTime-Dependent DFT (TD-DFT)Characterizes electronic structure and conjugated systems. researchgate.net

Future Research Directions and Emerging Areas

Development of Next-Generation Synthetic Strategies

Current synthetic routes to 2-aminopropane-1,3-dithiol and its derivatives often involve multi-step processes starting from precursors like 2-aminopropane-1,3-diol (serinol). mdpi.com A common strategy involves the protection of the amine group, for instance by benzylation, followed by the conversion of hydroxyl groups to thiols. mdpi.com While effective, these methods present opportunities for improvement.

Future research should focus on developing more efficient, cost-effective, and environmentally benign synthetic strategies. Key areas of exploration include:

Green Chemistry Approaches: Investigating syntheses that minimize the use of hazardous reagents and solvents and reduce the number of reaction steps.

Direct Thiolation Methods: Developing new reagents and conditions for the direct and stereoselective conversion of diols or other precursors to dithiols, bypassing multiple intermediate steps.

Asymmetric Synthesis: Creating enantiomerically pure forms of this compound to explore stereospecific interactions in catalysis and biological systems.

Exploration of Novel Catalytic Systems

The presence of both soft (thiol) and hard (amine) donor sites makes this compound an excellent candidate as a tridentate ligand for a wide range of metal ions. This chelating ability is fundamental to its potential application in catalysis.

Emerging research in catalysis is moving towards multifunctional catalysts where different active sites work in tandem to promote complex transformations. nih.gov Future investigations could explore this compound as a scaffold for:

Bifunctional Catalysts: Designing metal complexes where the aminodithiol ligand not only coordinates to the metal center but also participates directly in the catalytic cycle, for example, through hydrogen bonding interactions involving the amine group. frontiersin.org

Asymmetric Catalysis: Using chiral derivatives of this compound to create catalysts for enantioselective reactions, a cornerstone of modern pharmaceutical synthesis. frontiersin.org

Supported Catalysts: Immobilizing metal complexes of this compound onto solid supports like carbon nanotubes or polymers. nih.gov This would facilitate catalyst recovery and reuse, aligning with the principles of sustainable chemistry. Research could focus on synthesizing novel heterogeneous catalysts for reactions such as C-C bond formation and cycloadditions. nih.govmdpi.com

Advanced Applications in Nanotechnology and Functional Materials

The strong affinity of thiol groups for noble metal surfaces makes thiol-containing molecules essential building blocks in nanotechnology. researchgate.net this compound is particularly promising due to its two thiol groups for robust surface anchoring and an amine group available for further functionalization.

Future research is expected to harness these properties for creating advanced materials:

Surface Functionalization of Nanoparticles: Using this compound to modify the surface of gold nanoparticles (AuNPs) or porous silicon nanoparticles (pSiNPs). researchgate.netgoogle.com The thiol groups can form strong bonds with the nanoparticle surface, creating a stable coating. The free amine group can then be used to attach biomolecules, drugs, or targeting ligands. google.comgoogle.com

NIR-II Bioimaging and Theranostics: Thiolated gold nanoclusters are emerging as promising agents for bioimaging in the second near-infrared (NIR-II) window, which allows for deeper tissue penetration. researchgate.netacs.org Future work could involve incorporating this compound as a capping ligand to tune the photoluminescence properties and biocompatibility of such nanoclusters for high-resolution imaging and targeted therapy. acs.org

Self-Assembled Monolayers (SAMs): Investigating the formation of SAMs on various substrates. The dithiol structure could lead to unique, potentially cross-linked, monolayer structures with applications in sensors, electronics, and biocompatible coatings.

Deeper Mechanistic Understanding of Complex Reactions

While the reactivity of individual amine and thiol groups is well-documented, the interplay between the three functional groups in this compound can lead to complex reaction pathways that are not yet fully understood.

A deeper mechanistic understanding is crucial for controlling its reactivity and designing new applications. Future research should employ a combination of experimental and computational methods to:

Elucidate Redox Behavior: Investigate the mechanism of its oxidation. Unlike simple dithiols that may form cyclic disulfides, the presence of the amine group could influence the structure of the oxidized products and the redox potential. wikipedia.org

Study Metal Chelation: Characterize the coordination chemistry of this compound with various metal ions. Understanding the thermodynamics and kinetics of complex formation is key to its application in catalysis and as a chelating agent.

Computational Modeling: Utilize Density Functional Theory (DFT) and other computational tools to model reaction pathways, predict reactivity, and understand the electronic structure of its metal complexes. sci-hub.se This can provide insights that are difficult to obtain through experiments alone and can guide the design of new catalysts and materials.

Expanding the Scope in Chemical Biology Tool Development

Aminothiols are vital in many biological processes, and synthetic aminothiols serve as valuable tools for chemical biologists. solubilityofthings.com The unique structure of this compound offers exciting possibilities for developing novel biological tools.

Future directions in this area include:

Novel Disulfide Reducing Agents: Developing derivatives of this compound as highly efficient reagents for reducing disulfide bonds in proteins, a critical step in proteomics and protein chemistry. mdpi.com Its structure could offer advantages in terms of stability and reduction potential compared to standard reagents like DTT.

Bioconjugation and Linkers: Using the amine and thiol groups for orthogonal conjugation strategies. The amine can be modified while the thiols are protected, and vice versa, allowing for the precise construction of antibody-drug conjugates or other complex bioconjugates. google.com

Probes for Biological Systems: Designing fluorescently labeled derivatives to act as probes for detecting metal ions or reactive oxygen species in living cells.

Biomarker Research: A recent metabolomics study identified this compound as a metabolite that was significantly upregulated in the hippocampus of rats following microwave radiation exposure. nih.gov This preliminary finding opens a significant avenue for future research to validate its potential as a biomarker for microwave-induced brain injury or other forms of cellular stress.

Interactive Data Table: Future Research on this compound

Research AreaFocus of InvestigationPotential Impact
Next-Generation SynthesisDeveloping green, efficient, and asymmetric synthetic routes.Increased availability, lower cost, and access to enantiomerically pure forms for specialized applications.
Novel CatalysisUse as a ligand for bifunctional and supported metal catalysts.Creation of highly selective and reusable catalysts for sustainable chemical manufacturing.
NanotechnologySurface functionalization of nanoparticles (gold, silicon) for theranostics and bioimaging.Development of advanced diagnostic tools and targeted drug delivery systems.
Mechanistic UnderstandingStudying redox behavior and metal chelation using experimental and computational methods.Precise control over its chemical reactions, enabling the rational design of new applications.
Chemical BiologyDevelopment as a disulfide reducing agent, bioconjugation linker, and biomarker.New tools for proteomics, drug development, and diagnostics for tissue injury.

Q & A

Q. What are the recommended methods for synthesizing 2-Aminopropane-1,3-diol and its derivatives in laboratory settings?

Methodological Answer: Synthesis typically involves multi-step reduction and functionalization processes. For example:

  • Reductive amination : React glycerol derivatives with ammonia under catalytic hydrogenation to introduce the amine group .
  • Derivative synthesis : Substitute the 2-position with alkyl or aryl groups via Grignard reactions or nucleophilic substitution, followed by purification using column chromatography or recrystallization .
  • Critical considerations : Monitor reaction pH and temperature to avoid side products (e.g., over-oxidation). Use inert atmospheres for moisture-sensitive intermediates .

Q. How should researchers characterize the purity and structural integrity of 2-Aminopropane-1,3-diol?

Methodological Answer: Employ a combination of analytical techniques:

  • NMR spectroscopy : Confirm the presence of the amine (-NH2) and diol (-OH) groups via characteristic shifts (e.g., δ 3.4–3.8 ppm for -OH protons) .
  • HPLC/MS : Detect impurities (<95% purity requires further purification) and verify molecular weight (91.11 g/mol) .
  • Elemental analysis : Validate empirical formula (C3H9NO2) and nitrogen content .

Q. What are the optimal storage conditions to maintain the stability of 2-Aminopropane-1,3-diol?

Methodological Answer:

  • Temperature : Store at 2–8°C in airtight containers to prevent degradation .
  • Incompatibilities : Avoid contact with strong acids/oxidizers (e.g., HNO3, KMnO4) to prevent hazardous reactions .
  • Handling : Use desiccants to mitigate hygroscopicity, which can alter reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for 2-Aminopropane-1,3-diol under varying experimental conditions?

Methodological Answer:

  • Systematic testing : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to compare decomposition rates with literature data .
  • Analytical reconciliation : Use TGA/DSC to identify decomposition thresholds and FTIR to detect oxidative byproducts (e.g., sulfoxides from thiol groups) .
  • Controlled replication : Reproduce conflicting studies with standardized protocols (e.g., fixed humidity levels) to isolate variables .

Q. What strategies optimize the application of 2-Aminopropane-1,3-diol in drug design, particularly regarding stereochemical effects?

Methodological Answer:

  • Enantiomeric separation : Use chiral chromatography or enzymatic resolution to isolate (R)- and (S)-isomers, as stereochemistry impacts receptor binding .
  • Structure-activity relationships (SAR) : Modify the 2-position with electron-withdrawing groups (e.g., -CF3) to enhance bioactivity, as demonstrated in immunosuppressive analogs .
  • Computational modeling : Predict binding affinities via docking simulations (e.g., with Toll-like receptors) to guide synthetic prioritization .

Q. How can researchers mitigate risks when scaling up reactions involving 2-Aminopropane-1,3-diol?

Methodological Answer:

  • Hazard assessment : Review SDS data for acute toxicity (Skin Irritation Category 1A) and implement fume hoods/PPE (gloves, goggles) during large-scale synthesis .
  • Waste management : Neutralize acidic byproducts with bicarbonate before disposal to prevent environmental contamination .
  • Process optimization : Use flow chemistry to control exothermic reactions and reduce batch variability .

Data Contradiction Analysis Table

Parameter Reported Data Source Resolution Strategy
Decomposition Temperature"No data available" vs. "Stable below 55°C" Conduct TGA under N2 atmosphere to measure onset
Reactivity with Acids"Hazardous reactions" vs. "Controlled neutralization" Test incremental acid addition via calorimetry

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